Manganese dilaurate

Description

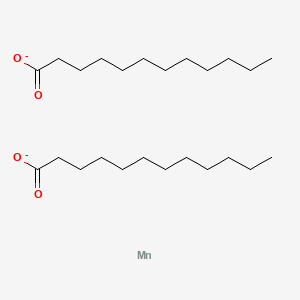

Manganese dilaurate, also known as manganese dodecanoate, is a metal-organic compound with the chemical formula C24H48MnO4. It is classified as a metallic soap, which is a metal derivative of a fatty acid, specifically lauric acid. This compound appears as a pale pink crystalline powder and is insoluble in water but soluble in alcohol and slightly soluble in decane .

Properties

CAS No. |

21248-70-4 |

|---|---|

Molecular Formula |

C24H46MnO4-2 |

Molecular Weight |

453.6 g/mol |

IUPAC Name |

dodecanoate;manganese |

InChI |

InChI=1S/2C12H24O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/p-2 |

InChI Key |

HSWQKOUKDQSLCY-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Mn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese dilaurate can be synthesized through the reaction of sodium laurate with manganese chloride. The reaction typically involves mixing an aqueous solution of sodium laurate with manganese chloride under controlled conditions to precipitate this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of fatty acid salts with metal salts. The process may include steps such as purification, drying, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Manganese dilaurate can undergo various chemical reactions, including:

Oxidation: Manganese compounds can be oxidized to higher oxidation states, such as manganese dioxide (MnO2).

Reduction: Manganese compounds can be reduced to lower oxidation states, such as manganese(II) ions (Mn2+).

Substitution: this compound can participate in substitution reactions where the laurate groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) can be used.

Substitution: Ligands such as phosphines or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Manganese dioxide (MnO2) and other manganese oxides.

Reduction: Manganese(II) ions (Mn2+).

Substitution: Various manganese complexes depending on the ligands used

Scientific Research Applications

Catalytic Applications

Manganese dilaurate has been investigated for its role as a catalyst in several chemical reactions, particularly in the production of hydrocarbons.

Case Study: Fischer-Tropsch Synthesis

- Manganese compounds, including this compound, have been shown to enhance the efficiency of cobalt manganese oxide catalysts used in Fischer-Tropsch synthesis. This process converts carbon monoxide and hydrogen into liquid hydrocarbons.

- Recent research demonstrated that manganese improves the production of long-chain hydrocarbons while reducing methane byproducts, which are harmful to the environment .

Table 1: Catalytic Performance of Manganese Compounds

| Catalyst Type | Reaction Type | Efficiency Improvement |

|---|---|---|

| Cobalt Manganese Oxide | Fischer-Tropsch Synthesis | Increased long-chain hydrocarbons production |

| This compound | Hydrogenation of Ketones | Enhanced reaction rates |

Environmental Applications

This compound is also explored for its potential in environmental applications, particularly in water treatment and pollutant degradation.

Case Study: Degradation of High-Density Polyethylene (HDPE)

- A study investigated the incorporation of this compound as a pro-oxidant additive in HDPE to accelerate its degradation under natural weathering conditions. The results indicated that while this compound contributed to degradation, it was less effective than other manganese salts like manganese stearate .

- The study utilized FTIR analysis to monitor changes in the chemical structure of HDPE over time, revealing significant oxidation processes facilitated by the pro-oxidants.

Table 2: Degradation Efficiency of Manganese Compounds in HDPE

| Pro-Oxidant Additive | Degradation Rate | Observations |

|---|---|---|

| Manganese Stearate | Highest degradation rate | Significant oxidation |

| Manganese Laurate | Moderate degradation rate | Some oxidation detected |

| Manganese Palmitate | Lowest degradation rate | Minimal oxidation |

Health and Toxicology Studies

Research has also focused on the health implications of manganese compounds, including this compound.

Case Study: Neurotoxicity Studies

- Studies have shown that exposure to high levels of manganese can lead to neurotoxic effects similar to those observed in Parkinson's disease. Research indicates that manganese potentiates nitric oxide production in microglial cells, which can contribute to neuroinflammation and neuronal damage .

- The implications of these findings suggest caution in handling manganese compounds, including this compound, especially in occupational settings.

Material Science Applications

This compound is being explored for its role in enhancing material properties.

Case Study: Polymer Additives

- In polymer science, this compound has been studied as an additive to improve the mechanical properties and degradation rates of various polymers. Its incorporation into polymer matrices can facilitate controlled degradation under environmental conditions.

Table 3: Mechanical Properties of Polymers with this compound

| Polymer Type | Property Improvement | Testing Method |

|---|---|---|

| High-Density Polyethylene | Increased tensile strength | Tensile Testing |

| Polypropylene | Enhanced impact resistance | Charpy Impact Test |

Mechanism of Action

The mechanism by which manganese dilaurate exerts its effects involves its interaction with molecular targets and pathways. Manganese ions (Mn2+) can activate various enzymes and proteins, influencing biological processes. For example, manganese ions are known to activate the cGAS-STING pathway, which plays a role in immune responses. Additionally, manganese can interact with other cellular components, affecting processes such as oxidative stress and signal transduction .

Comparison with Similar Compounds

Manganese Stearate: Another manganese fatty acid derivative with similar properties but different fatty acid chain length.

Manganese Oleate: Similar to manganese dilaurate but derived from oleic acid.

Manganese Palmitate: Derived from palmitic acid, with properties similar to this compound.

Uniqueness: this compound is unique due to its specific fatty acid chain length (lauric acid) and its solubility properties. Its pale pink color and crystalline structure also distinguish it from other manganese fatty acid derivatives .

Biological Activity

Manganese dilaurate, a manganese salt of lauric acid, has garnered attention for its potential biological activities, particularly in antimicrobial applications and as an antioxidant. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is synthesized from lauric acid and manganese salts. It is primarily studied for its antibacterial properties and its role in various biochemical processes. The compound exhibits a unique ability to interact with biological systems, which can lead to both beneficial and adverse effects.

Antimicrobial Properties

One of the most notable biological activities of this compound is its antimicrobial effect. Research indicates that manganese compounds can inhibit the growth of various pathogens. For instance, studies involving manganese oxide nanoparticles (MnO-NPs), which share similar properties with this compound, have shown significant antibacterial activity against Staphylococcus aureus, a common pathogen associated with antibiotic resistance. In a study, MnO-NPs demonstrated 100% inhibition of biofilm formation at a concentration of 1 mg/ml against S. aureus isolates .

Table 1: Antimicrobial Efficacy of Manganese Compounds

| Compound | Pathogen | Concentration (mg/ml) | Efficacy (%) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 1 | 100 (biofilm inhibition) |

| MnO-NPs | Staphylococcus aureus | 1 | 100 (biofilm inhibition) |

| MnO-NPs | E. coli | 2 | 85 |

Antioxidant Activity

Manganese is known for its role as an essential trace element in antioxidant defense systems. Manganese superoxide dismutase (MnSOD) is an enzyme that protects cells from oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This enzymatic activity is crucial in mitigating oxidative damage in cells, thus highlighting the potential health benefits of manganese compounds like this compound.

Toxicological Considerations

While this compound exhibits beneficial biological activities, it is essential to consider its toxicological profile. Excessive exposure to manganese can lead to neurotoxicity, manifesting as cognitive and motor disturbances . Therefore, understanding the balance between therapeutic benefits and potential toxicity is critical in the application of manganese compounds in clinical settings.

Case Studies

- Study on Manganese Oxide Nanoparticles : A study evaluated the antibacterial properties of biosynthesized MnO-NPs against multi-drug resistant S. aureus. The results indicated that these nanoparticles not only inhibited bacterial growth but also prevented biofilm formation, suggesting their potential use in treating infections caused by resistant strains .

- Adsorption Studies : Research on manganese laurate as an adsorbing matrix for pheromones indicated its effectiveness in controlled-release applications, which could be beneficial in agricultural pest management . The study demonstrated that varying conditions such as temperature and contact time significantly influenced the adsorption capacity.

Research Findings

Recent studies have highlighted the importance of manganese in biological systems beyond its antimicrobial properties:

- Microbial Interactions : Investigations into microbial communities have shown that certain bacteria can oxidize manganese, influencing biogeochemical cycles in aquatic environments . This process is vital for understanding how manganese compounds interact within ecosystems.

- Oxidative Stress Response : Research has indicated that manganese plays a significant role in cellular responses to oxidative stress, particularly through its involvement in MnSOD . This underscores the importance of maintaining appropriate manganese levels for health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.